Cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a complex organic compound characterized by its unique structural features, which include a cinnamyl group and a benzo[de]isoquinoline core. This compound belongs to the class of benzo[de]isoquinoline derivatives and is noted for its potential biological activities and applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is , and it has a molecular weight of approximately 321.36 g/mol.
The compound is sourced from various chemical databases, including PubChem and BenchChem, where it is classified under organic compounds with potential applications in pharmaceuticals and other chemical industries. The compound's IUPAC name reflects its complex structure, which includes functional groups that may contribute to its reactivity and biological activity.
The synthesis of cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions (temperature, catalysts, solvents) are crucial for optimizing yield and purity.
The molecular structure of cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate can be represented using various chemical notation systems:
InChI=1S/C19H19NO4/c21-17-14-8-2-4-11-5-3-9-15(16(11)14)18(22)20(17)13-7-1-6-12(10-13)19(23)24/h1-10H,(H,23,24)
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=CC(=C4)C(=O)O
These notations provide insight into the connectivity and arrangement of atoms within the molecule.
The compound's structural data indicates significant functional groups that may influence its chemical behavior, including carbonyl (C=O) groups and aromatic rings that contribute to π-stacking interactions.
Cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate can participate in various chemical reactions:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity profile.
The mechanism of action for cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. Potential processes include:
Data from pharmacological studies would provide more insights into its biological effects.
The physical properties of cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate are critical for its application:
Chemical properties include stability under different pH conditions, reactivity towards nucleophiles or electrophiles, and thermal stability. These properties are essential for predicting behavior in biological systems or industrial applications.
Cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has potential applications in several fields:
Research into this compound continues to reveal its potential across various scientific disciplines, emphasizing the importance of further studies into its synthesis, properties, and applications.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7